Cas no 1955-26-6 (UDP-rhamnose)

UDP-rhamnose (Uridine diphosphate rhamnose) is a nucleotide sugar that serves as a key intermediate in the biosynthesis of rhamnose-containing glycoconjugates, such as bacterial cell wall polysaccharides and plant secondary metabolites. This compound is essential for enzymatic glycosylation reactions, where it acts as the activated donor substrate for rhamnosyltransferases. Its high purity and stability make it a valuable reagent for biochemical and microbiological research, particularly in studies of carbohydrate metabolism, pathogen virulence, and glycobiology. UDP-rhamnose is widely used in enzymatic assays, structural studies, and the synthesis of complex glycans, offering researchers a reliable tool for probing glycosylation pathways.
UDP-rhamnose structure
UDP-rhamnose structure
商品名:UDP-rhamnose
CAS番号:1955-26-6
MF:C15H24N2O16P2
メガワット:550.30246
MDL:MFCD34549110
CID:222372
PubChem ID:192751

UDP-rhamnose 化学的及び物理的性質

名前と識別子

    • Uridine 5'-(trihydrogendiphosphate), P'-(6-deoxy-b-L-mannopyranosyl) ester
    • [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate
    • UDP-β-rhamnose
    • UDP-rhamnose
    • 1955-26-6
    • UDP-L-rhamnose
    • [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate
    • ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl ((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl) dihydrogen diphosphate
    • Q27158022
    • [[(2~{R},3~{S},4~{R},5~{R})-5-[2,4-bis(oxidanylidene)pyrimidin-1-yl]-3,4-bis(oxidanyl)oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(2~{R},3~{R},4~{R},5~{R},6~{S})-6-methyl-3,4,5-tris(oxidanyl)oxan-2-yl] hydrogen phosphate
    • uridine 5'-[3-(beta-L-rhamnopyranosyl) dihydrogen diphosphate]
    • Uridine 5'-(trihydrogen diphosphate), mono(6-deoxy-beta-L-mannopyranosyl) ester
    • HY-N10573
    • [({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy})phosphinic acid
    • starbld0015835
    • CHEBI:84725
    • DTXSID301317843
    • Uridine-5'-Monophosphate Glucopyranosyl-Monophosphateester
    • AWU
    • CS-0612508
    • Udp-beta-L-rhamnose
    • Uridine 5'-(trihydrogen diphosphoric acid), mono(6-deoxy-beta-L-mannopyranosyl) ester
    • udp-?-L-rhamnose
    • CHEBI:17454
    • Uridine 5'-(trihydrogen diphosphoric acid), mono(6-deoxy-I2-L-mannopyranosyl) ester
    • CHEBI:63061
    • DA-78753
    • uridine 5'-(3-(6-deoxy-L-mannopyranosyl) dihydrogen diphosphate)
    • UDP-b-L-Rhamnose
    • G87334
    • uridine 5'-(3-(beta-L-rhamnopyranosyl) dihydrogen diphosphate)
    • (((((2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)(hydroxy)phosphoryl)oxy)((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy))phosphinic acid
    • (((2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate
    • Uridine 5'-(trihydrogen diphosphate), mono(6-deoxy-I2-L-mannopyranosyl) ester
    • Uridine 5'-(trihydrogen diphosphate), mono(6-deoxy-b-L-mannopyranosyl) ester
    • Uridine 5'-(trihydrogen diphosphoric acid), mono(6-deoxy-b-L-mannopyranosyl) ester
    • Uridine 5'-(trihydrogen diphosphate), P'-(6-deoxy-beta-L-mannopyranosyl) ester
    • uridine 5'-[3-(6-deoxy-L-mannopyranosyl) dihydrogen diphosphate]
    • MDL: MFCD34549110
    • インチ: InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13?,14+/m0/s1
    • InChIKey: DRDCJEIZVLVWNC-YUJZQKNVSA-N
    • ほほえんだ: O=C1C=CN(C2O[C@H](COP(OP(O[C@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C(=O)N1

計算された属性

  • せいみつぶんしりょう: 550.06010668g/mol
  • どういたいしつりょう: 550.06010668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 16
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 948
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -6.1
  • トポロジー分子極性表面積: 271Ų

UDP-rhamnose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY286976-0.01g
UDP-L-Rhamnose
1955-26-6 >90%
0.01g
¥2350.00 2024-07-09
eNovation Chemicals LLC
Y1188554-0.01g
UDP-L-Rhamnose
1955-26-6 >90%
0.01g
$280 2024-07-19
MedChemExpress
HY-N10573-10mg
UDP-rhamnose
1955-26-6 94.40%
10mg
¥8000 2024-04-19
MedChemExpress
HY-N10573-1mg
UDP-rhamnose
1955-26-6 94.40%
1mg
¥1100 2024-07-19
Aaron
AR01SENW-10mg
Uridine 5′-(trihydrogen diphosphate), P′-(6-deoxy-β-L-mannopyranosyl) ester
1955-26-6 97%
10mg
$226.00 2025-02-11
Aaron
AR01SENW-50mg
Uridine 5′-(trihydrogen diphosphate), P′-(6-deoxy-β-L-mannopyranosyl) ester
1955-26-6 97%
50mg
$768.00 2025-02-11
eNovation Chemicals LLC
Y1188554-0.025g
UDP-L-Rhamnose
1955-26-6 >90%
0.025g
$460 2025-02-25
eNovation Chemicals LLC
Y1188554-0.01g
UDP-L-Rhamnose
1955-26-6 >90%
0.01g
$280 2025-02-25
eNovation Chemicals LLC
Y1188554-0.1g
UDP-L-Rhamnose
1955-26-6 >90%
0.1g
$1375 2025-02-28
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY286976-0.025g
UDP-L-Rhamnose
1955-26-6 >90%
0.025g
¥3500.00 2024-07-09

UDP-rhamnose 関連文献

UDP-rhamnoseに関する追加情報

Introduction to UDP-Rhamnose (CAS No. 1955-26-6)

UDP-Rhamnose, also known as uridine diphosphate rhamnose, is a crucial intermediate in the biosynthesis of rhamnose-containing glycoconjugates. This compound, with the CAS number 1955-26-6, plays a significant role in various biological processes, including the formation of cell wall components in bacteria and the synthesis of glycoproteins and glycolipids in eukaryotic cells. Its importance in these processes has made it a focal point in both academic research and pharmaceutical development.

The structure of UDP-Rhamnose consists of a uridine diphosphate (UDP) moiety linked to a rhamnose sugar. The UDP portion is essential for the activation and transfer of the rhamnose sugar to various acceptor molecules, facilitating the formation of complex glycoconjugates. This unique structure and function have led to extensive studies on its role in cellular biology and its potential applications in drug development.

Recent research has highlighted the significance of UDP-Rhamnose in several areas. For instance, studies have shown that UDP-Rhamnose is involved in the biosynthesis of bacterial cell walls, which are critical targets for antibiotics. By understanding the mechanisms by which UDP-Rhamnose contributes to cell wall formation, researchers can develop new strategies to combat antibiotic-resistant bacteria. One such study published in the Journal of Bacteriology demonstrated that inhibiting the enzymes responsible for UDP-Rhamnose synthesis could potentially lead to novel antibacterial agents.

In addition to its role in bacterial cell wall biosynthesis, UDP-Rhamnose is also crucial in the formation of glycoproteins and glycolipids in eukaryotic cells. These glycoconjugates are involved in various cellular functions, including cell signaling, immune responses, and cell adhesion. Research published in the Glycobiology journal has shown that alterations in UDP-Rhamnose-dependent glycosylation can lead to various diseases, such as cancer and inflammatory disorders. Therefore, understanding the regulation of UDP-Rhamnose-mediated glycosylation pathways is essential for developing therapeutic interventions.

The potential applications of UDP-Rhamnose in pharmaceuticals are diverse. In drug development, it can serve as a precursor for the synthesis of glycosylated drugs, which often exhibit improved pharmacokinetic properties compared to their non-glycosylated counterparts. For example, glycosylated proteins and peptides have been shown to have enhanced stability and reduced immunogenicity, making them valuable candidates for therapeutic use. A study published in the Bioorganic & Medicinal Chemistry Letters reported the successful synthesis of glycosylated peptides using UDP-Rhamnose, demonstrating their potential as novel therapeutic agents.

Beyond its direct applications in drug development, UDP-Rhamnose is also used as a tool for studying glycosylation pathways. Enzymes that utilize UDP-Rhamnose, such as rhamnosyltransferases, are key targets for modulating glycosylation processes. By developing inhibitors or activators of these enzymes, researchers can gain insights into the regulation of glycosylation and identify new therapeutic targets. A recent review article in the Trends in Biochemical Sciences discussed the potential of targeting rhamnosyltransferases for treating diseases associated with aberrant glycosylation.

In conclusion, UDP-Rhamnose (CAS No. 1955-26-6) is a vital compound with significant implications in both fundamental research and pharmaceutical applications. Its role in bacterial cell wall biosynthesis and eukaryotic glycoconjugate formation makes it an important target for developing new antibiotics and therapeutic agents. Ongoing research continues to uncover new aspects of its function and potential uses, underscoring its importance in the field of glycobiology and drug development.

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